molecular formula C21H21N3O5 B2599659 (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 896835-58-8

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No.: B2599659
CAS No.: 896835-58-8
M. Wt: 395.415
InChI Key: OXLXJQGMNJGIMB-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications

Vibrational and Electronic Properties

The vibrational and electronic properties of (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one were investigated using experimental techniques like FT-IR, FT-Raman, and UV spectra, along with density functional theory (DFT). The study provided insights into the compound's ground state properties, with good agreement between observed and calculated values, indicating potential applications in material sciences and spectroscopy (Veeraiah et al., 2012).

Antimicrobial and Antitumor Properties

Compounds similar to (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, isolated from various sources like marine endophytic fungi, have shown moderate antimicrobial and antitumor activities. These findings suggest possible applications in developing new therapeutic agents for treating infections and cancer (Xia et al., 2011).

DNA Topoisomerase Inhibition

New benzofuran derivatives, with structures related to the target compound, demonstrated potent inhibitory activity against DNA topoisomerases I and II. This suggests potential use in the development of novel anticancer drugs targeting these enzymes (Lee et al., 2007).

Bioactivity in Mannich Bases

Mannich bases incorporating structures similar to the target compound showed cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This opens avenues for the development of new pharmacological agents based on this chemical structure (Gul et al., 2019).

Catalytic and Antimicrobial Studies

Unsymmetrical end-off phenoxo bridged complexes, including elements of the target compound's structure, have been synthesized and shown to exhibit significant catalytic and antimicrobial activities. These findings highlight potential applications in catalysis and as antimicrobial agents (Shanmuga Bharathi et al., 2009).

Mechanism of Action

Target of Action

The primary targets of the compound (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one are the enzymes lipoxygenase and xanthine oxidase . These enzymes play crucial roles in the body’s inflammatory response and purine metabolism, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity . It has been found to inhibit the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM . The compound also inhibits the xanthine oxidase enzyme, although its activity is lower than that of allopurinol, a known xanthine oxidase inhibitor .

Biochemical Pathways

The inhibition of lipoxygenase and xanthine oxidase by this compound affects the arachidonic acid and purine metabolic pathways, respectively . This can lead to a decrease in the production of inflammatory mediators and uric acid, potentially alleviating symptoms of inflammatory diseases and gout .

Pharmacokinetics

Its structural similarity to other compounds with known pharmacokinetic properties suggests it may have good bioavailability and be metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of inflammatory mediators and uric acid . This can lead to a reduction in inflammation and symptoms of gout .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For example, under acidic conditions, protonation of the 4-methylpiperazin-1-yl group can lead to an increase in fluorescence intensity . This suggests that the compound may be more active or stable in acidic environments, such as the stomach or certain cellular compartments .

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-22-8-10-23(11-9-22)13-17-18(25)7-6-16-20(26)19(29-21(16)17)12-14-2-4-15(5-3-14)24(27)28/h2-7,12,25H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLXJQGMNJGIMB-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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